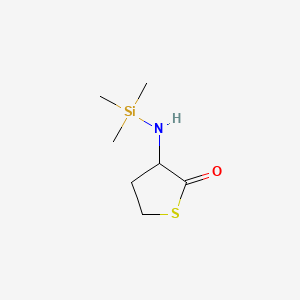

3-(Trimethylsilylamino)thiolan-2-one

Description

3-(Trimethylsilylamino)thiolan-2-one is a sulfur-containing heterocyclic compound featuring a thiolactone (tetrahydrothiophenone) backbone substituted at the 3-position with a trimethylsilylamino (-N(Si(CH₃)₃)) group. This compound combines the reactivity of a lactone ring with the steric and electronic effects of the silyl moiety, making it valuable in organic synthesis and materials science. The trimethylsilyl group enhances lipophilicity and can act as a protective group for amines, influencing reaction pathways and stability .

Properties

CAS No. |

55517-34-5 |

|---|---|

Molecular Formula |

C7H15NOSSi |

Molecular Weight |

189.35 g/mol |

IUPAC Name |

3-(trimethylsilylamino)thiolan-2-one |

InChI |

InChI=1S/C7H15NOSSi/c1-11(2,3)8-6-4-5-10-7(6)9/h6,8H,4-5H2,1-3H3 |

InChI Key |

GFSNWMLVFYNVRW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NC1CCSC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a trimethylsilyl amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-[(trimethylsilyl)amino]thiophen-2(3H)-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Trimethylsilylamino)thiolan-2-one and related compounds:

Key Comparison Points :

Substituent Effects: The trimethylsilylamino group in 3-(Trimethylsilylamino)thiolan-2-one provides steric bulk and electron-donating properties, which reduce nucleophilic attack on the lactone ring compared to unsubstituted thiolan-2-one . Reactivity: The silyl group enhances stability against hydrolysis compared to acetylated or unsubstituted analogs, making it suitable for reactions requiring anhydrous conditions .

Synthetic Utility: Silylated derivatives like 3-(Trimethylsilylamino)thiolan-2-one are often intermediates in multi-step syntheses, leveraging the silyl group’s ability to protect amines during reactions . Citiolone, with its acetyl group, is more commonly used in drug design due to its biocompatibility .

Physical Properties :

- Lipophilicity : The trimethylsilyl group significantly increases logP values compared to acetylated or unsubstituted analogs, impacting solubility in organic solvents .

- Crystal Structure : Silyl-containing compounds (e.g., C₂₆H₄₆N₆OSi₂Ti in ) exhibit distinct crystal packing due to the bulky silyl moiety, which may influence melting points and solid-state reactivity.

Acetylated derivatives like Citiolone are generally less hazardous .

Research Findings and Data

Thermodynamic Stability :

- Silyl groups stabilize adjacent amino groups via hyperconjugation, as evidenced by reduced degradation rates in 3-(Trimethylsilylamino)thiolan-2-one compared to Citiolone under acidic conditions .

Spectroscopic Data :

- NMR Shifts: The trimethylsilyl group in 3-(Trimethylsilylamino)thiolan-2-one causes upfield shifts for proximal protons (e.g., δ 0.1–0.3 ppm for Si(CH₃)₃) compared to acetyl groups in Citiolone (δ 2.1 ppm for CH₃CO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.